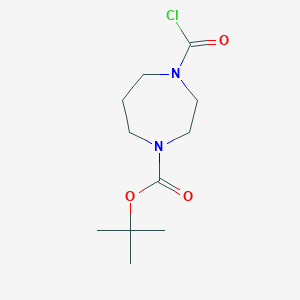

Tert-butyl 4-(carboxy)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-carbonochloridoyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-6-4-5-13(7-8-14)9(12)15/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPVVHSHGVBSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(carboxy)-1,4-diazepane-1-carboxylate typically involves the reaction of a diazepane derivative with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of tert-butyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(carboxy)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

-

Synthetic Chemistry :

- Tert-butyl 4-(carboxy)-1,4-diazepane-1-carboxylate serves as a versatile building block in organic synthesis. Its diazepane framework allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations.

-

Medicinal Chemistry :

- The compound has been explored for its potential therapeutic effects. Research indicates that it may act as a scaffold for drug design, particularly in developing compounds targeting neurological receptors. Its ability to modulate receptor activity can lead to advancements in treatments for neurological disorders.

-

Biological Evaluation :

- Studies have evaluated the anticancer properties of derivatives of this compound. For instance, novel homopiperazine derivatives containing similar structural motifs have shown promising biological activity against cancer cell lines, indicating that this compound could be a lead compound in anticancer drug development .

Industrial Applications

- Material Science :

- The compound is also being investigated for its potential use in the development of advanced materials. Its unique properties may contribute to the creation of polymers with specific mechanical and thermal characteristics, useful in various industrial applications.

Case Study 1: Drug Design

A study focused on the design of diazepane derivatives highlighted the utility of this compound as a precursor for synthesizing compounds with enhanced pharmacological profiles. The research demonstrated that modifications to the diazepane ring could significantly affect biological activity, leading to compounds with improved efficacy against targeted receptors.

Case Study 2: Anticancer Activity

In a series of experiments aimed at evaluating the anticancer properties of diazepane derivatives, researchers synthesized several analogs of this compound. The results indicated that certain modifications enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of tert-butyl 4-(carboxy)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The carboxy group distinguishes this compound from analogs with aryl, alkyl, or heterocyclic substituents. Key comparisons include:

Table 1: Substituent Impact on Log P and Reactivity

*Calculated using Clog P unless noted.

Biological Activity

Tert-butyl 4-(carboxy)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the diazepane class of compounds, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 218.26 g/mol. The compound features tert-butyl and carboxylate groups that contribute to its chemical reactivity and biological properties.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.26 g/mol |

| Functional Groups | Carboxylate, tert-butyl |

| Heterocyclic Structure | Diazepane |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signal transduction pathways. The presence of carboxylic acid groups suggests potential interactions with enzymes or receptors involved in metabolic processes.

Potential Biological Activities

Research indicates that diazepane derivatives exhibit a range of biological activities, including:

- Anxiolytic Effects : Some diazepane derivatives have shown promise in reducing anxiety symptoms.

- Antimicrobial Properties : Certain analogs demonstrate effectiveness against various microbial strains.

- Antitumor Activity : Compounds within this class are being investigated for their potential in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate | Benzyl group, dicarboxylate | Potential anxiolytic effects |

| 1-tert-butyl-4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylic acid | Carboxylic acid instead of ester | Antitumor activity |

| 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Piperazine ring instead of diazepane | Potential anxiolytic effects |

This table illustrates how variations in structure can influence biological activities and applications.

Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor properties of diazepane derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

Anxiolytic Effects Investigation

Another research effort focused on evaluating the anxiolytic effects of diazepane derivatives in animal models. This compound demonstrated a notable reduction in anxiety-like behaviors when administered at specific dosages compared to control groups.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Diazepane Ring : Utilizing appropriate precursors under acidic conditions.

- Nucleophilic Substitution : Introducing the tert-butyl group through nucleophilic attack.

- Carboxymethylation : Adding carboxylic acid functionalities via a hydroxymethylation reaction using formaldehyde under basic conditions.

Applications in Drug Design

Due to its unique structure and potential biological activities, this compound is being investigated as a scaffold in drug design targeting neurological receptors. Its applications extend to medicinal chemistry where it may serve as a lead compound for developing new therapeutics for anxiety disorders and cancer treatment.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-(carboxy)-1,4-diazepane-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with tert-butyl 1,4-diazepane-1-carboxylate derivatives. Key steps include:

- Coupling reactions : Use of palladium catalysts (e.g., Pd₂(dba)₃) and ligands like (±)-BINAP for arylations, as demonstrated in the synthesis of tert-butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate .

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) or HCl in dioxane, followed by neutralization and purification via flash chromatography .

- Carboxylic acid introduction : Reacting with chlorinated or nitro-substituted benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Q. Optimization strategies :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- ¹H and ¹³C NMR : Confirm the presence of the Boc group (singlet at δ ~1.4 ppm for tert-butyl protons) and diazepane ring protons (multiplets at δ 2.5–3.5 ppm). The carboxylic acid proton may appear as a broad peak in DMSO-d₆ .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight. For example, tert-butyl 4-(5-chloronicotinoyl)-1,4-diazepane-1-carboxylate showed [M+H]⁺ at m/z 340.17 .

- IR spectroscopy : Look for carbonyl stretches (C=O) from the Boc group (~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹ for O-H) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazard classification : GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Exposure control : Avoid inhalation of dust/particulates (P261) and skin contact (P280). Use engineering controls like local exhaust ventilation .

- Emergency measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity or stability of this compound under different experimental conditions?

- Density Functional Theory (DFT) : Calculate energy barriers for reactions (e.g., deprotection or coupling) to predict optimal temperatures or catalysts.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to prioritize derivatives for pharmacological testing .

- Solubility prediction : Use tools like COSMO-RS to estimate solubility in solvents (e.g., DCM, MeOH) for reaction design .

Q. What strategies can resolve discrepancies in NMR data when this compound exhibits unexpected peaks or splitting patterns?

- Variable temperature NMR : Identify dynamic processes (e.g., ring puckering in diazepane) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .

- Deuteration studies : Exchange labile protons (e.g., carboxylic acid -OH) with D₂O to confirm assignments .

Q. In multi-step syntheses involving this compound, how can researchers minimize side reactions during deprotection or coupling steps?

- Controlled deprotection : Use mild acidic conditions (e.g., 4M HCl in dioxane instead of TFA) to avoid over-acidification, which can degrade sensitive functional groups .

- Protecting group compatibility : Ensure intermediates are stable to subsequent reaction conditions (e.g., avoid basic media if Boc groups are present) .

- In situ quenching : Add aqueous NaHCO₃ immediately after coupling reactions to neutralize excess HATU or DIPEA, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.